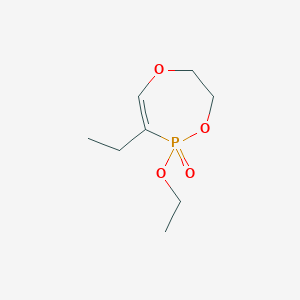
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be achieved through several routes. One common method involves the reaction of 2-ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide with organomagnesium compounds
Analyse Des Réactions Chimiques
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Common reagents used in these reactions include organomagnesium compounds, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can form bonds with different nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be compared with other similar phosphorus-containing heterocycles, such as:
2-Ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide: This compound is structurally similar and used in similar synthetic applications.
Dialkyl (diaryl) (2-hydroxybenzyl) phosphine oxides: These derivatives are synthesized using similar methods and have comparable applications in chemistry and industry.
The uniqueness of this compound lies in its specific substituents and the versatility of its synthetic routes, allowing for a wide range of functional derivatives.
Propriétés
Formule moléculaire |
C8H15O4P |
|---|---|
Poids moléculaire |
206.18 g/mol |
Nom IUPAC |
2-ethoxy-3-ethyl-6,7-dihydro-1,5,2λ5-dioxaphosphepine 2-oxide |
InChI |
InChI=1S/C8H15O4P/c1-3-8-7-10-5-6-12-13(8,9)11-4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
CYAQHCUBEUVOCP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=COCCOP1(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


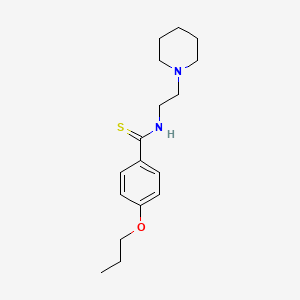
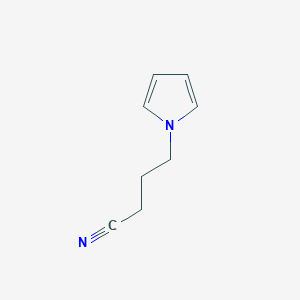
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
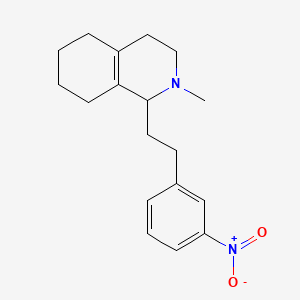
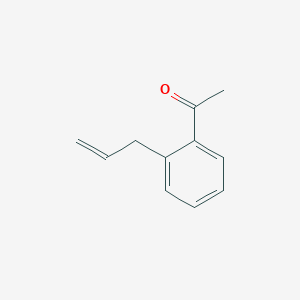
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

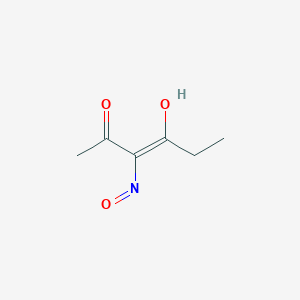
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
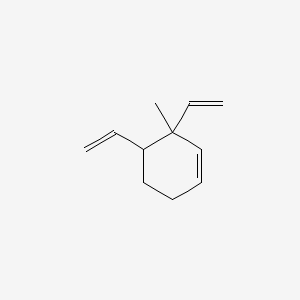
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

